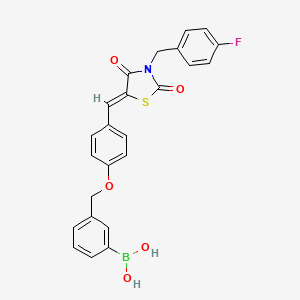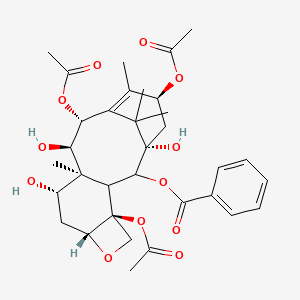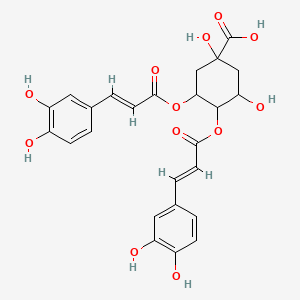
Isochlorogenic acid b
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Isochlorogenic acid B can be synthesized through the esterification of quinic acid with caffeic acid. The process involves the use of catalysts and specific reaction conditions to achieve high yields and purity. One common method involves the use of macroporous resin and medium-low-pressure preparative chromatography to isolate and purify the compound from plant extracts .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources such as Lonicera japonica. The process includes:
- Extraction with solvents like ethanol or methanol.
- Purification using techniques such as macroporous resin adsorption and preparative chromatography.
- Crystallization to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Isochlorogenic acid B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Esterification and Hydrolysis: It can form esters with other acids or undergo hydrolysis to yield caffeic acid and quinic acid
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Esterification: Catalysts like sulfuric acid or enzymes under controlled temperatures
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Esterification and Hydrolysis: Caffeic acid and quinic acid
科学的研究の応用
Isochlorogenic acid B has a wide range of scientific research applications:
Chemistry: Used as a chemical marker for quality control in traditional Chinese medicine and other herbal products.
Medicine: Investigated for its hepatoprotective effects, particularly in conditions like non-alcoholic steatohepatitis.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
作用機序
Isochlorogenic acid B exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes through the Nrf2 signaling pathway.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating pathways such as NF-κB and MAPK.
Hepatoprotective Activity: It protects liver cells by reducing oxidative stress and inhibiting the activation of hepatic stellate cells through the miR-122/HIF-1α signaling pathway.
類似化合物との比較
Isochlorogenic acid B is one of several isomers of dicaffeoylquinic acid. Similar compounds include:
- Isochlorogenic acid A (3,5-dicaffeoylquinic acid)
- Isochlorogenic acid C (4,5-dicaffeoylquinic acid)
- Chlorogenic acid (3-caffeoylquinic acid)
Uniqueness: this compound is unique due to its specific arrangement of caffeoyl groups on the quinic acid molecule, which contributes to its distinct biological activities. Compared to other isomers, it has shown superior antioxidant and anti-inflammatory properties .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various fields, contributing to advancements in health and industry.
特性
分子式 |
C25H24O12 |
|---|---|
分子量 |
516.4 g/mol |
IUPAC名 |
3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+ |
InChIキー |
UFCLZKMFXSILNL-FCXRPNKRSA-N |
異性体SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |
正規SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B10762061.png)
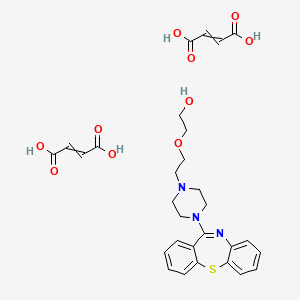
![[(1R,2S,3R,5R,6S,8R)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate](/img/structure/B10762070.png)
![2,5-dihydroxy-6-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B10762078.png)
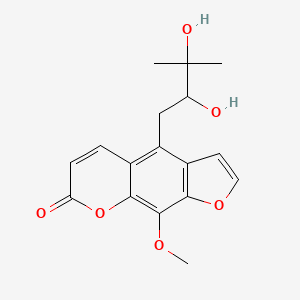
![7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B10762102.png)
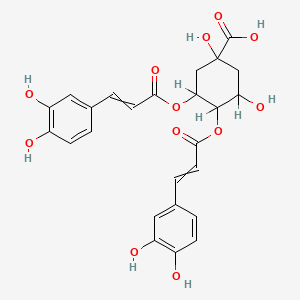
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B10762123.png)
![(2R,6Z)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B10762126.png)
![(4,12,15-Triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B10762131.png)
![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B10762139.png)
